Anabol

Description

Properties

IUPAC Name |

2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-dien-17-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N2O/c1-19-11-13-12-22-23-18(13)10-14(19)4-5-15-16(19)6-8-20(2)17(15)7-9-21(20,3)24/h12,14-17,24H,4-11H2,1-3H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKAJKIOFIWVMDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

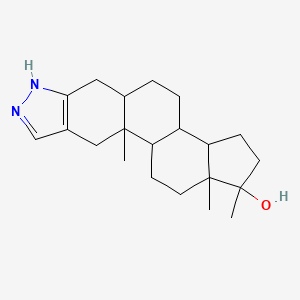

CC12CCC3C(C1CCC2(C)O)CCC4C3(CC5=C(C4)NN=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30860078 |

Source

|

| Record name | 1,10a,12a-Trimethyl-1,2,3,3a,3b,4,5,5a,6,8,10,10a,10b,11,12,12a-hexadecahydrocyclopenta[5,6]naphtho[1,2-f]indazol-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30860078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10418-03-8, 22957-48-8 |

Source

|

| Record name | stanozolol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233046 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (17β)-17-methyl-2'H-androst-2-eno[3,2-c]pyrazol-17-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.213 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Pharmacokinetics and Oral Bioavailability of Methandienone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methandienone, a potent synthetic anabolic-androgenic steroid (AAS), has been a subject of extensive research due to its widespread use and significant physiological effects. This technical guide provides a comprehensive overview of the pharmacokinetics and oral bioavailability of methandienone, intended for researchers, scientists, and drug development professionals. The document details the absorption, distribution, metabolism, and excretion (ADME) of methandienone, supported by quantitative data presented in structured tables. Furthermore, it outlines detailed experimental protocols for the analysis of methandienone and its metabolites in biological matrices. Finally, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its molecular mechanisms and analytical detection.

Introduction

Methandienone (also known as methandrostenolone (B1676361) or Dianabol) is a 17α-alkylated anabolic-androgenic steroid derived from testosterone (B1683101).[1] Its chemical structure, 17β-hydroxy-17α-methylandrosta-1,4-dien-3-one, provides it with high oral bioavailability, a characteristic that has contributed to its popularity.[1] Understanding the pharmacokinetic profile of methandienone is crucial for comprehending its efficacy, toxicity, and for the development of sensitive detection methods in anti-doping and clinical settings.

Pharmacokinetics of Methandienone

The disposition of methandienone in the human body is characterized by rapid absorption, extensive hepatic metabolism, and relatively short elimination half-life.

Absorption and Oral Bioavailability

Distribution

Following absorption, methandienone is distributed throughout the body. It exhibits very low affinity for human serum sex hormone-binding globulin (SHBG), with approximately 10% of the affinity of testosterone.[1] This low protein binding results in a higher fraction of the free, pharmacologically active drug in circulation. Limited data suggests a volume of distribution of approximately 20 L.

Metabolism

Methandienone undergoes extensive biotransformation, primarily in the liver.[1] The metabolic pathways are diverse and include:

-

Hydroxylation: The major metabolic pathway is 6β-hydroxylation.[4]

-

Oxidation: 3α- and 3β-oxidation also occur.[1]

-

Reduction: 5β-reduction is another key metabolic step.[1]

-

Epimerization: The 17-hydroxyl group can undergo epimerization.[1]

-

Conjugation: Metabolites are subsequently conjugated with glucuronic acid or sulfate (B86663) for excretion.[5]

Notably, due to the C1-C2 double bond, methandienone does not undergo 5α-reduction to the same extent as testosterone.[1] A significant metabolic pathway is the aromatization of methandienone to the highly potent estrogen, 17α-methylestradiol.[1]

Excretion

The metabolites of methandienone are primarily eliminated from the body via the urine.[1] The parent compound is generally not detectable in urine.[6] The elimination half-life of methandienone is relatively short, estimated to be between 3 to 6 hours.[1] However, certain metabolites can be detected in urine for extended periods. For instance, primary metabolites are detectable for up to 3 days, while a long-term metabolite, 18-nor-17β-hydroxymethyl,17α-methyl-androst-1,4,13-trien-3-one, can be detected for up to 19 days after a single oral dose.[1]

Data Presentation: Pharmacokinetic Parameters of Methandienone

| Parameter | Value | Reference(s) |

| Oral Bioavailability | High (specific percentage not available in cited literature) | [1] |

| Elimination Half-life | 3 - 6 hours | [1] |

| Volume of Distribution | ~20 L | |

| Clearance | ~5 L/hr | |

| Protein Binding | Very low affinity for SHBG (~10% of testosterone's affinity) | [1][7] |

| Primary Route of Excretion | Urine | [1] |

Experimental Protocols

The detection and quantification of methandienone and its metabolites in biological samples are critical for both anti-doping control and clinical toxicology. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary analytical techniques employed.

GC-MS Analysis of Methandienone Metabolites in Urine

This protocol provides a general framework for the analysis of methandienone metabolites in urine.

4.1.1. Sample Preparation

-

Hydrolysis: To 2 mL of urine, add an internal standard (e.g., methyltestosterone). Adjust the pH to 7.0 with a phosphate (B84403) buffer. Add β-glucuronidase from E. coli and incubate at 50-55°C for 1-3 hours to deconjugate the metabolites.[5][6]

-

Extraction: Perform a liquid-liquid extraction with an organic solvent such as diethyl ether or tert-butyl methyl ether (TBME) at an alkaline pH (e.g., 9.6).[4][8] Alternatively, solid-phase extraction (SPE) using a C18 cartridge can be employed.[9]

-

Evaporation: Evaporate the organic extract to dryness under a stream of nitrogen at approximately 40°C.

-

Derivatization: To the dried residue, add a derivatizing agent such as a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium (B1175870) iodide (NH₄I), and a thiol catalyst (e.g., ethanethiol (B150549) or dithioerythritol). Heat the mixture at 60°C for 20-30 minutes to form trimethylsilyl (B98337) (TMS) derivatives of the metabolites.[5]

4.1.2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Equipped with a capillary column (e.g., HP-1 or equivalent, 17 m x 0.20 mm i.d., 0.11 µm film thickness).

-

Carrier Gas: Helium.

-

Injection Mode: Split or splitless.

-

Temperature Program: A typical program starts at an initial temperature of around 180°C, followed by a ramp to a final temperature of approximately 320°C.

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan for metabolite identification or selected ion monitoring (SIM) for targeted quantification.

LC-MS/MS Analysis of Methandienone and its Metabolites in Plasma

This protocol outlines a general procedure for the analysis of methandienone in plasma.

4.2.1. Sample Preparation

-

Protein Precipitation: To a plasma sample (e.g., 200 µL), add an internal standard and a protein precipitating agent like acetonitrile (B52724). Vortex to mix.[10]

-

Liquid-Liquid Extraction: Add an extraction solvent such as a mixture of ethyl acetate (B1210297) and hexane. Vortex and centrifuge to separate the layers.[10]

-

Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in a suitable solvent, such as a methanol-water mixture, for injection into the LC-MS/MS system.[10]

4.2.2. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., Thermo-Hypersil C18).[5]

-

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for methandienone and its metabolites.

Mandatory Visualizations

Signaling Pathways

Experimental Workflow

References

- 1. Metandienone - Wikipedia [en.wikipedia.org]

- 2. Determination of oxprenolol, methandienone and testosterone in meat samples by UHPLC-Q-ToF - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The anabolic steroid methandienone targets the hypothalamic-pituitary-testicular axis and myostatin signaling in a rat training model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of metabolites of the anabolic steroid methandienone formed by bovine hepatocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploring methandienone metabolites generated via homogenized camel liver: Advancements for anti-doping applications through High Resolution-Liquid Chromatography Mass Spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 8. dshs-koeln.de [dshs-koeln.de]

- 9. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An LC-MS/MS method for the simultaneous quantification of 32 steroids in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Synthesis and Derivatives of Methandrostenolone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis, derivatives, and associated biological activities of methandrostenolone (B1676361), a potent anabolic-androgenic steroid. It details both chemical and microbial synthesis routes to the core molecule and its derivatives, presenting methodologies suitable for a research and drug development setting. The guide summarizes quantitative data on the biological activity of these compounds, facilitating structure-activity relationship (SAR) analysis. Furthermore, it elucidates the signaling pathways through which methandrostenolone exerts its effects, providing visual representations of these complex biological processes. This document is intended to serve as a valuable resource for professionals engaged in steroid research and the development of novel therapeutics.

Introduction

Methandrostenolone, also known as metandienone or by its trade name Dianabol, is a synthetic derivative of testosterone (B1683101) with strong anabolic and moderate androgenic properties.[1][2][3] Developed in the 1950s, it became one of the most well-known and widely used anabolic steroids for performance enhancement.[4] Its chemical structure, 17α-methyl-17β-hydroxy-androsta-1,4-dien-3-one, features a methyl group at the C17α position, which allows for oral bioavailability, and a double bond between C1 and C2, which reduces its androgenicity relative to testosterone.[2] This guide explores the synthesis of methandrostenolone and its derivatives, their biological evaluation, and the underlying mechanisms of action.

Chemical Synthesis of Methandrostenolone

The synthesis of methandrostenolone can be achieved through both chemical and microbial routes, typically starting from a testosterone or a related steroid precursor.

Chemical Synthesis

A common chemical approach to synthesize methandrostenolone involves the introduction of a double bond at the C1-C2 position of 17α-methyltestosterone.

2.1.1. Dehydrogenation using Selenium Dioxide

Experimental Protocol: General Procedure for Selenium Dioxide Dehydrogenation

-

Starting Material: 17α-Methyltestosterone

-

Reagent: Selenium Dioxide (SeO₂)

-

Solvent: A suitable organic solvent such as tert-butanol (B103910) or a mixture of solvents.

-

Reaction Conditions: The reaction mixture is typically heated to reflux for a specified period. The progress of the reaction should be monitored by a suitable chromatographic technique (e.g., TLC or HPLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the selenium byproduct is filtered off. The filtrate is then concentrated, and the crude product is purified using column chromatography on silica (B1680970) gel to yield methandrostenolone.

2.1.2. Two-Step Bromination and Dehydrobromination

An alternative chemical synthesis route involves a two-step process starting from a suitable steroid precursor like Mesterolone (1α-methyl-dihydrotestosterone). This method first introduces bromine atoms, followed by elimination to create the desired double bonds.

Microbial Synthesis

Microbial transformation offers a highly selective and efficient method for the synthesis of methandrostenolone from 17α-methyltestosterone. This process utilizes the enzymatic machinery of microorganisms to carry out specific chemical reactions.

2.2.1. Dehydrogenation using Arthrobacter simplex

The 1,2-dehydrogenation of 17α-methyltestosterone to methandrostenolone can be effectively carried out using the bacterium Arthrobacter simplex.[5] The use of cyclodextrins in the reaction medium can enhance the solubility of the steroid substrate and improve the conversion rate.[6]

Experimental Protocol: Microbial Dehydrogenation of 17α-Methyltestosterone [5][7]

-

Microorganism: Arthrobacter simplex (e.g., VKM Ac-1632) or Arthrobacter globiformis.[6][7]

-

Culture Medium: A suitable medium containing a carbon source (e.g., glucose), nitrogen source (e.g., corn steep liquor, yeast extract), and mineral salts.

-

Fermentation: The microorganism is cultured under aerobic conditions to obtain a sufficient biomass.

-

Biotransformation: 17α-methyltestosterone, the substrate, is added to the culture broth. The transformation is carried out at a controlled temperature and pH. The use of solubilizing agents like polyvinylpyrrolidone (B124986) or modified β-cyclodextrins can increase the substrate concentration and reaction rate.[6][7]

-

Extraction and Purification: After the transformation is complete (monitored by HPLC), the product, methandrostenolone, is extracted from the fermentation broth using an organic solvent. The crude extract is then purified by crystallization or column chromatography.

Derivatives of Methandrostenolone

The majority of methandrostenolone derivatives are its metabolites, formed through enzymatic reactions in the body. The synthesis and study of these derivatives are crucial for understanding the metabolism and biological activity of the parent compound.

Hydroxylated Derivatives

Hydroxylation is a major metabolic pathway for methandrostenolone. The synthesis of these hydroxylated metabolites is important for their use as reference standards in analytical testing and for studying their biological properties.

3.1.1. 6β-Hydroxymethandrostenolone

6β-hydroxylation is a significant metabolic route for methandrostenolone.[8]

Experimental Protocol: Synthesis of 6β-Hydroxymethandrostenolone

A general method for the 6β-hydroxylation of steroids involves the use of specific oxidizing agents or microbial transformation. For example, the biotransformation of Dianabol using Cunninghamella elegans can yield 6β-hydroxydianabol.[9]

Epimers

Epimerization at the C17 position can lead to the formation of 17-epimethandrostenolone.[10]

Biological Activity and Quantitative Data

The biological activity of methandrostenolone and its derivatives is primarily mediated through their interaction with the androgen receptor (AR). The anabolic and androgenic effects are key parameters for evaluating these compounds.

Anabolic and Androgenic Activity

The anabolic activity of steroids is often assessed using the levator ani muscle assay in rats, while androgenic activity is determined by observing the growth of seminal vesicles and the prostate gland (Hershberger assay).[11][12]

Table 1: Anabolic and Androgenic Ratings of Methandrostenolone [4]

| Compound | Anabolic Rating | Androgenic Rating |

| Testosterone | 100 | 100 |

| Methandrostenolone | 90-210 | 40-60 |

Androgen Receptor Binding Affinity

The binding affinity of a steroid to the androgen receptor is a key determinant of its biological potency. While methandrostenolone is a potent activator of the AR, its binding affinity is reported to be relatively low compared to other androgens.[13]

Table 2: Relative Binding Affinity (RBA) for the Androgen Receptor [1]

| Compound | Molecular Properties (Example) | Binding Energy (Example) |

| Testosterone | - | High |

| Methandrostenolone | Similar to Testosterone | Highest among tested synthetic steroids |

| Oxymetholone | - | - |

| Oxandrolone | - | - |

| Stanozolol | - | Lower than Methandrostenolone |

Note: This table is a qualitative representation based on the provided source. For precise quantitative data, further experimental results are required.

Signaling Pathways

Methandrostenolone exerts its biological effects primarily through the androgen receptor signaling pathway. This can be broadly divided into genomic and non-genomic pathways.

Genomic Signaling Pathway

The classical genomic pathway involves the binding of methandrostenolone to the androgen receptor in the cytoplasm, followed by translocation of the receptor-ligand complex to the nucleus. In the nucleus, this complex binds to androgen response elements (AREs) on the DNA, leading to the recruitment of coactivators or corepressors and subsequent modulation of target gene transcription. This ultimately results in the anabolic and androgenic effects of the steroid.[3]

Experimental Workflow for Synthesis

The general workflow for both chemical and microbial synthesis of methandrostenolone and its derivatives involves several key stages, from the initial reaction to the final characterization of the purified product.

Conclusion

This technical guide has provided a detailed overview of the synthesis, derivatives, and biological activity of methandrostenolone. The methodologies described for chemical and microbial synthesis offer pathways for the preparation of this potent anabolic steroid and its derivatives in a laboratory setting. The compiled quantitative data on biological activity, although requiring further expansion through dedicated studies, provides a basis for understanding the structure-activity relationships of this class of compounds. The elucidation of the androgen receptor-mediated signaling pathway provides a framework for understanding its mechanism of action at a molecular level. This guide serves as a foundational resource for researchers and scientists in the field of steroid chemistry and drug development, encouraging further investigation into the therapeutic potential and risks associated with methandrostenolone and its analogues.

References

- 1. rjp.nipne.ro [rjp.nipne.ro]

- 2. CAS 72-63-9: Methandrostenolone | CymitQuimica [cymitquimica.com]

- 3. A Systematic Review of Methandrostenolone [athenaeumpub.com]

- 4. benchchem.com [benchchem.com]

- 5. CN101250576A - Method for producing 17α-dehydromethyltestosterone using Arthrobacter globosa - Google Patents [patents.google.com]

- 6. [Conversion of 17 alpha-methyltestosterone to methandrostenolone by the bacterium Pimelobacter simplex VKPM Ac-1632 with the presence of cyclodextrins] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. RU2236464C2 - Method for preparing metandrostenolone - Google Patents [patents.google.com]

- 8. Metandienone - Wikipedia [en.wikipedia.org]

- 9. dlib.hust.edu.vn [dlib.hust.edu.vn]

- 10. WikiGenes - Dianabol - (8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13... [wikigenes.org]

- 11. epa.gov [epa.gov]

- 12. semanticscholar.org [semanticscholar.org]

- 13. Anabolic-androgenic steroid interaction with rat androgen receptor in vivo and in vitro: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Historical Development of Anabolic-Androgenic Steroids: A Technical Guide

Abstract

Anabolic-androgenic steroids (AAS) represent a class of synthetic derivatives of testosterone (B1683101) designed to maximize anabolic (myotrophic) effects while minimizing androgenic properties. Their history is a fascinating journey through endocrinology, medicinal chemistry, and sports medicine, marked by Nobel Prize-winning discoveries and significant societal controversy. This guide provides a technical overview of the key milestones in the development of AAS, from the initial isolation and synthesis of testosterone in the 1930s to the proliferation of synthetic variants in the mid-20th century and the subsequent regulatory responses to their widespread non-medical use. We will detail the foundational experimental protocols that enabled these advancements, present comparative quantitative data on the properties of various steroids, and illustrate the core signaling pathways through which these compounds exert their powerful physiological effects.

The Discovery and Isolation of Testosterone (1930s)

The scientific journey towards understanding and manipulating the male sex hormone began long before its chemical identification. Early endocrinology experiments in the 19th century, such as those by Arnold Adolph Berthold in 1849 on castrated roosters, suggested the existence of a blood-borne substance from the testes responsible for male characteristics.[1] However, it was not until the 1930s, a period often called the "Golden Age" of steroid chemistry, that the active principle was isolated and identified.[2]

In 1935, a team led by Ernst Laqueur in Amsterdam successfully isolated a few milligrams of the crystalline male hormone from a large quantity of bull testes, naming it "testosterone".[2][3][4][5] This monumental achievement was the culmination of efforts by several groups, including the work of Fred C. Koch and Lemuel McGee, who had earlier extracted the hormone and demonstrated its effects.[2]

Almost concurrently, the chemical structure of testosterone was elucidated, paving the way for its synthesis. In August 1935, Adolf Butenandt in Germany and Leopold Ruzicka in Switzerland independently achieved the first chemical synthesis of testosterone from cholesterol derivatives.[1][2][3][6][7] This breakthrough work earned Butenandt and Ruzicka the Nobel Prize in Chemistry in 1939 and made testosterone readily available for medical and scientific use.[1][2][6]

Experimental Protocol: Conceptual Early Testosterone Extraction from Bull Testes

The precise, detailed protocols from the 1930s are not fully documented in modern literature. However, based on historical accounts, a conceptual workflow can be reconstructed. The process was inefficient, requiring enormous amounts of starting material. For instance, one early effort extracted just 20 mg of the hormone from 40 pounds of bull testes.[2]

-

Tissue Procurement: Obtain a large mass of bull testes (e.g., >100 kg).

-

Homogenization: Mince and homogenize the testicular tissue to break down cellular structures.

-

Solvent Extraction: Perform a series of extractions using organic solvents (e.g., ethanol, acetone) to separate the lipid-soluble components, which would include testosterone, from the aqueous components.

-

Fractionation: Concentrate the organic extract and perform further purification steps. This likely involved partitioning between different immiscible solvents to separate steroids from other lipids based on polarity.

-

Purification: Employ techniques such as fractional distillation and sublimation to isolate the crude steroidal fraction.

-

Crystallization: The final and most critical step was to induce crystallization of the pure hormone from a supersaturated solution, allowing for the isolation of pure, crystalline testosterone. This was the key achievement of Laqueur's group.[4]

Caption: Conceptual workflow for the isolation of testosterone in the 1930s.

The Dawn of Synthetic Anabolic Steroids (1940s-1950s)

With the synthesis of testosterone achieved, researchers began to explore its therapeutic potential. However, a significant limitation was its rapid metabolism and inactivation by the liver when administered orally.[3] This led to the development of two primary chemical modification strategies to enhance bioavailability and to attempt the separation of the desirable anabolic (muscle-building) effects from the often-undesirable androgenic (masculinizing) effects.

-

Esterification: Attaching a carboxylic acid ester to the 17-beta-hydroxyl group (e.g., testosterone propionate, enanthate) slows the release of the hormone from the injection site, creating a longer-lasting, injectable preparation.[8]

-

17α-Alkylation: Adding an alkyl group (typically a methyl group) at the C17-alpha position creates an orally active steroid by sterically hindering its first-pass metabolism in the liver. Methyltestosterone, introduced in the late 1930s, was the first commercially available oral AAS.[1][5]

The 1950s saw a concerted effort to create synthetic analogs with a more favorable anabolic-to-androgenic ratio. This research was partly driven by the desire to treat catabolic states without causing significant masculinization in women and children. It was also spurred by reports of Soviet athletes using testosterone to enhance performance at the 1954 Olympics, prompting U.S. physician John Ziegler to collaborate on developing a compound with stronger anabolic and weaker androgenic effects.[9] This work led to the creation of methandrostenolone (B1676361) (Dianabol) by Ciba Pharmaceuticals, which was approved by the FDA in 1958.[9] Another key development of this era was the synthesis of nandrolone (B1676933) (19-nortestosterone) and its esters (e.g., Nandrolone Decanoate), which exhibited a significantly more favorable anabolic profile compared to testosterone.[1]

Data Presentation: Anabolic and Androgenic Ratios of Early AAS

The anabolic and androgenic properties of these new compounds were quantified using animal models, most notably the Hershberger assay in rats. This assay measures the change in weight of an anabolic tissue (the levator ani muscle) versus an androgenic tissue (the ventral prostate or seminal vesicles) in castrated rats.[10] The ratio of these effects is compared to a reference standard, typically testosterone or methyltestosterone, which is assigned a baseline ratio of 100:100.

| Compound | Chemical Modification | Anabolic Rating | Androgenic Rating | Anabolic:Androgenic Ratio |

| Testosterone | (Reference) | 100 | 100 | 1:1 |

| Methyltestosterone | 17α-Alkylated | 90-115 | 94-130 | ~1:1 |

| Nandrolone Decanoate | Esterified 19-nor | 125 | 37 | ~3.4:1 |

| Methandrostenolone | 17α-Alkylated | 90-210 | 40-60 | ~3:1 |

| Norethandrolone | 17α-Alkylated 19-nor | 100-200 | 20-50 | ~4:1 |

Note: Data is compiled from various sources and represents approximate ranges, as assay results can vary. The goal was to create compounds with a high first number and a low second number.[10][11]

Caption: Key chemical modifications of the testosterone molecule.

The "Golden Age" and Proliferation of AAS (1960s)

The 1960s witnessed an explosion in the development of new synthetic steroids. Pharmaceutical companies synthesized hundreds of variants, each with a unique profile of anabolic activity, androgenic potency, estrogenic potential, and hepatotoxicity. The primary goal remained the dissociation of anabolic from androgenic effects, leading to compounds with highly favorable therapeutic indices on paper. Notable AAS developed during this period include:

-

Oxandrolone (Anavar): Known for its very low androgenic activity and oral bioavailability.

-

Stanozolol (Winstrol): An oral and injectable steroid with strong anabolic properties.

-

Fluoxymesterone (Halotestin): A very potent oral androgen with significant anabolic effects.

-

Drostanolone (Masteron): An injectable derivative of dihydrotestosterone.

Experimental Protocol: The Hershberger Assay

The Hershberger assay became the standardized method for assessing the anabolic and androgenic activity of new compounds.[10] It was officially standardized by the OECD (Test Guideline 441).[12][13][14]

-

Animal Model: Immature, castrated male rats (peripubertal, typically around 42 days old). Castration removes the endogenous source of androgens, making the target tissues highly sensitive to exogenous compounds.

-

Dosing Regimen:

-

Androgenic Assay: The test compound is administered daily for 10 consecutive days via oral gavage or subcutaneous injection. A vehicle control group and a positive control group (e.g., testosterone propionate) are included.[15]

-

Anti-Androgenic Assay: The test compound is co-administered with a standard dose of an androgen agonist (e.g., testosterone propionate). A negative control group receives only the androgen agonist.[15][16]

-

-

Necropsy and Tissue Weighing: Approximately 24 hours after the final dose, the animals are euthanized. Five key androgen-dependent tissues are carefully dissected and weighed (wet weight):

-

Ventral Prostate (VP)

-

Seminal Vesicles (SV) (including coagulating glands and fluids)

-

Levator Ani-Bulbocavernosus (LABC) muscle

-

Cowper's Glands (CG)

-

Glans Penis (GP)

-

-

Data Analysis: The weights of the tissues from the treated groups are statistically compared to the control groups.

-

Anabolic activity is primarily indicated by a significant increase in the weight of the LABC muscle.

-

Androgenic activity is indicated by a significant increase in the weights of the VP, SV, CG, and GP.[12]

-

Anti-androgenic activity is indicated by a statistically significant decrease in the weights of these tissues compared to the group receiving the androgen agonist alone.[16]

-

Caption: Standardized workflow of the Hershberger Assay.

Mechanism of Action: The Androgen Receptor Signaling Pathway

Anabolic-androgenic steroids exert their effects by binding to and activating the androgen receptor (AR), a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor.[10][17] The classical or "genomic" signaling pathway is the primary mechanism for the anabolic and androgenic effects of these hormones.

-

Ligand Binding: AAS, being lipid-soluble, diffuse across the cell membrane into the cytoplasm. Here, they bind to the Ligand-Binding Domain (LBD) of the AR, which is maintained in an inactive state by a complex of heat shock proteins (HSPs).[18]

-

Conformational Change & Translocation: Ligand binding induces a conformational change in the AR, causing the dissociation of the HSPs.[18] This exposes a nuclear localization signal.

-

Dimerization: The activated AR-ligand complexes form homodimers.[18]

-

Nuclear Translocation & DNA Binding: The AR homodimer translocates into the nucleus.[18][19] Inside the nucleus, the DNA-Binding Domain (DBD) of the receptor binds to specific DNA sequences known as Androgen Response Elements (AREs) located in the promoter or enhancer regions of target genes.[18][19]

-

Transcriptional Regulation: Upon binding to AREs, the AR recruits a host of co-activator and co-repressor proteins and the basal transcriptional machinery to modulate (typically upregulate) the transcription of androgen-responsive genes.[18][20] This leads to increased synthesis of specific proteins (e.g., muscle contractile proteins, erythropoietin), resulting in the observed physiological effects.

Caption: The genomic signaling pathway of the Androgen Receptor (AR).

Decline in Therapeutic Research and Rise of Non-Medical Use (1970s-Present)

By the 1970s, the therapeutic development of new AAS had slowed considerably. While they retained niche medical applications for conditions like hypogonadism, cachexia, and certain anemias, the widespread appreciation of their side effects grew.[10][21] Simultaneously, their non-medical use for performance and image enhancement, which began in elite sports in the 1950s, proliferated into amateur athletics and the general population by the 1980s.[22][23]

This led to increased regulatory scrutiny. The International Olympic Committee (IOC) banned anabolic steroids from competition in 1975.[9] In the United States, growing concern over illicit use culminated in the Anabolic Steroids Control Act of 1990, which classified AAS as Schedule III controlled substances, criminalizing their non-prescribed possession and distribution.[1][22][24] This was followed by the Anabolic Steroid Control Act of 2004, which expanded the list of banned substances.[22]

The focus of modern research has largely shifted away from traditional AAS and towards the development of Selective Androgen Receptor Modulators (SARMs). These non-steroidal compounds aim to bind to the androgen receptor and elicit tissue-selective effects, ideally promoting anabolic benefits in muscle and bone while avoiding the androgenic side effects in tissues like the prostate and skin.

References

- 1. swolverine.com [swolverine.com]

- 2. denverhormonehealth.com [denverhormonehealth.com]

- 3. ENDOCRINE HISTORY: The history of discovery, synthesis and development of testosterone for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. endocrine-abstracts.org [endocrine-abstracts.org]

- 6. historycooperative.org [historycooperative.org]

- 7. nobelprize.org [nobelprize.org]

- 8. Testosterone deficiency: a historical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A timeline of performance-enhancing drugs in sports - Sports Illustrated [si.com]

- 10. Anabolic steroid - Wikipedia [en.wikipedia.org]

- 11. steroidsourcetalk.cc [steroidsourcetalk.cc]

- 12. The OECD program to validate the rat Hershberger bioassay to screen compounds for in vivo androgen and antiandrogen responses. Phase 1: use of a potent agonist and a potent antagonist to test the standardized protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. epa.gov [epa.gov]

- 16. Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. commerce.bio-rad.com [commerce.bio-rad.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Anabolic steroids | Research Starters | EBSCO Research [ebsco.com]

- 22. storymd.com [storymd.com]

- 23. History and epidemiology of anabolic androgens in athletes and non-athletes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Metabolic Pathways and Excretion of Methandienone Metabolites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways and excretion of methandienone, a potent anabolic-androgenic steroid. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on detailed data presentation, experimental protocols, and visual representations of metabolic processes.

Introduction to Methandienone Metabolism

Methandienone (17β-hydroxy-17α-methylandrosta-1,4-dien-3-one) undergoes extensive biotransformation in the human body, primarily in the liver. The metabolic processes are designed to increase the water solubility of the compound, facilitating its excretion in urine. These transformations involve a series of enzymatic reactions, including oxidation, reduction, hydroxylation, epimerization, and conjugation. The resulting metabolites can be detected in urine for varying periods, with some long-term metabolites being traceable for several weeks after administration. Understanding these pathways is crucial for developing sensitive and specific detection methods in anti-doping science and for assessing the pharmacological and toxicological profiles of the drug.

Metabolic Pathways of Methandienone

The metabolism of methandienone is a multi-step process involving both Phase I and Phase II reactions.

Phase I Metabolism primarily involves structural modifications to the methandienone molecule. Key reactions include:

-

6β-Hydroxylation: This is a major metabolic pathway for methandienone, resulting in the formation of 6β-hydroxymethandienone.[1]

-

17-Epimerization: The stereochemistry at the C17 position is altered, converting the 17β-hydroxy group to a 17α-hydroxy group, leading to the formation of 17-epimethandienone.

-

A-ring Reduction: The double bonds in the A-ring of the steroid are reduced. This process occurs sequentially, targeting the Δ4, 3-oxo, and Δ1 positions.[2]

-

Hydroxylation at other positions: Hydroxylation can also occur at other sites on the steroid nucleus, such as C12 and C16, leading to the formation of various dihydroxy-metabolites.[3]

-

D-ring Rearrangement and Hydroxymethylation: A key transformation for long-term metabolites involves a rearrangement of the D-ring, leading to the formation of 18-nor-17,17-dimethyl metabolites, which can be further hydroxylated to form 17β-hydroxymethyl-17α-methyl-18-norandrosta-1,4,13-trien-3-one.[4][5]

Phase II Metabolism involves the conjugation of the Phase I metabolites with endogenous molecules to further increase their water solubility for excretion. The primary conjugation reactions are:

-

Glucuronidation: Metabolites with hydroxyl groups are conjugated with glucuronic acid.

-

Sulfation: Sulfate groups can also be added to the hydroxylated metabolites.

The following diagram illustrates the major metabolic pathways of methandienone.

Excretion of Methandienone Metabolites

The metabolites of methandienone are primarily excreted in the urine. The detection window for these metabolites varies significantly depending on the specific metabolite, the dosage, and the individual's metabolism. While the parent drug and some primary metabolites are detectable for only a few days, certain long-term metabolites can be identified for several weeks.

Quantitative Data on Urinary Excretion

The following table summarizes the key urinary metabolites of methandienone and their typical detection windows after a single oral dose. Please note that exact concentrations can vary widely between individuals.

| Metabolite Name | Abbreviation | Typical Detection Window | Notes |

| 17-Epimethandienone | epi-MD | Up to 4 days | A common early metabolite formed by epimerization at the C17 position. |

| 6β-Hydroxymethandienone | 6β-OH-MD | Up to 5 days | A major product of Phase I metabolism.[1] |

| 17α-Methyl-5β-androstane-3α,17β-diol | Up to 5 days | A product of A-ring reduction.[2] | |

| 17β-Methyl-5β-androst-1-ene-3α,17α-diol | Epimetendiol | Up to 14 days | A longer-term metabolite resulting from A-ring reduction and epimerization. |

| 18-nor-17,17-dimethyl-5β-androst-1,13-dien-3α-ol | Up to 14 days | A metabolite formed through D-ring rearrangement and A-ring reduction. | |

| 17β-hydroxymethyl-17α-methyl-18-norandrosta-1,4,13-trien-3-one | LTM | Up to 19 days or longer | A key long-term metabolite that is a crucial marker for detecting methandienone use long after administration.[4][5] This metabolite can be detected for up to 26 days using highly sensitive methods.[6] |

Experimental Protocols for Metabolite Analysis

The analysis of methandienone metabolites in urine typically involves sample preparation to isolate the metabolites, followed by instrumental analysis using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation

The following diagram outlines a typical workflow for the preparation of urine samples for the analysis of methandienone metabolites.

Detailed Protocol for Sample Preparation:

-

Enzymatic Hydrolysis:

-

To 2 mL of urine, add an internal standard.

-

Add 1 mL of phosphate (B84403) buffer (pH 7.0).

-

Add 50 µL of β-glucuronidase from E. coli.

-

Incubate at 50-55°C for 1-3 hours to cleave the glucuronide conjugates.[7]

-

-

Extraction:

-

Liquid-Liquid Extraction (LLE):

-

Adjust the pH of the hydrolyzed urine to 9-10 with a suitable buffer.

-

Add 5 mL of an organic solvent (e.g., methyl tert-butyl ether, MTBE).

-

Vortex for 5-10 minutes and centrifuge to separate the layers.

-

Transfer the organic layer to a new tube.

-

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol (B129727) and water.

-

Load the hydrolyzed urine onto the cartridge.

-

Wash the cartridge with water to remove interferences.

-

Elute the metabolites with methanol or another suitable organic solvent.

-

-

-

Evaporation:

-

Evaporate the organic solvent to dryness under a stream of nitrogen at 40-50°C.

-

-

Derivatization (for GC-MS analysis):

-

To the dry residue, add a derivatizing agent such as 50-100 µL of N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) with a catalyst (e.g., ammonium (B1175870) iodide and dithioerythritol).[7]

-

Incubate at 60-80°C for 20-60 minutes to form trimethylsilyl (B98337) (TMS) derivatives, which are more volatile and thermally stable for GC-MS analysis.

-

-

Reconstitution (for LC-MS/MS analysis):

-

Reconstitute the dry residue in a suitable solvent mixture (e.g., 100-200 µL of methanol/water) for injection into the LC-MS/MS system.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a widely used technique for the detection of methandienone metabolites. The TMS-derivatized metabolites are separated on a capillary column and detected by a mass spectrometer.

Typical GC-MS Parameters:

| Parameter | Value |

| Gas Chromatograph | |

| Column | Fused silica (B1680970) capillary column (e.g., HP-1 or equivalent), 17-30 m length, 0.2 mm ID, 0.11-0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow rate (e.g., 1-2 mL/min) |

| Injection Mode | Splitless |

| Injector Temperature | 280°C |

| Oven Temperature Program | Initial temperature of 180°C, ramp to 240°C at 3-5°C/min, then ramp to 320°C at 10-20°C/min, hold for 2-5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |

| Monitored Ions (SIM) | Specific m/z values for each target metabolite (e.g., for TMS-derivatized long-term metabolite: m/z 442, 339, 143) |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS offers high sensitivity and specificity for the direct analysis of both conjugated and unconjugated metabolites without the need for derivatization.

Typical LC-MS/MS Parameters:

| Parameter | Value |

| Liquid Chromatograph | |

| Column | C18 reversed-phase column (e.g., 50-150 mm length, 2.1 mm ID, 1.7-3.5 µm particle size) |

| Mobile Phase A | Water with 0.1% formic acid or ammonium formate |

| Mobile Phase B | Acetonitrile or methanol with 0.1% formic acid or ammonium formate |

| Gradient | A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over 10-20 minutes to elute the metabolites. |

| Flow Rate | 0.2-0.4 mL/min |

| Column Temperature | 40-50°C |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Specific precursor ion → product ion transitions for each target metabolite (e.g., for 6β-hydroxy-methandienone: m/z 317 → 299, 281) |

Conclusion

The metabolism of methandienone is complex, involving a variety of Phase I and Phase II reactions that lead to a wide array of urinary metabolites. The identification of these metabolites, particularly the long-term ones, is essential for effective drug testing in sports. The analytical methods of GC-MS and LC-MS/MS, coupled with appropriate sample preparation, provide the necessary sensitivity and specificity for the reliable detection and quantification of these compounds. This guide provides a foundational understanding of the metabolic fate of methandienone and the analytical methodologies used to monitor its use. Further research into the quantitative excretion profiles and the discovery of new, even longer-term metabolites will continue to advance the field of anti-doping science.

References

- 1. Metabolism of anabolic steroids in humans: synthesis of 6 beta-hydroxy metabolites of 4-chloro-1,2-dehydro-17 alpha-methyltestosterone, fluoxymesterone, and metandienone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies on anabolic steroids. V. Sequential reduction of methandienone and structurally related steroid A-ring substituents in humans: gas chromatographic-mass spectrometric study of the corresponding urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of metandienone in man: identification and synthesis of conjugated excreted urinary metabolites, determination of excretion rates and gas chromatographic-mass spectrometric identification of bis-hydroxylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. wada-ama.org [wada-ama.org]

- 5. Mass spectrometric identification and characterization of a new long-term metabolite of metandienone in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efficient approach for the detection and identification of new androgenic metabolites by applying SRM GC-CI-MS/MS: a methandienone case study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dshs-koeln.de [dshs-koeln.de]

An In-Depth Technical Guide to the Effects of Anabol (Methandienone) on Nitrogen Balance and Protein Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anabol (methandienone or Dianabol) is a potent synthetic anabolic-androgenic steroid (AAS) that has been widely utilized for its profound effects on muscle mass and strength. This technical guide provides a comprehensive analysis of the core mechanisms by which methandienone exerts its anabolic effects, with a specific focus on its impact on nitrogen balance and protein synthesis. This document synthesizes findings from key clinical studies, details the underlying molecular signaling pathways, and provides an overview of the experimental protocols used to quantify these physiological changes. The information is intended to serve as a resource for researchers, scientists, and professionals in drug development who are investigating the pharmacological and physiological effects of anabolic agents.

Introduction

Methandienone (17α-methyl-17β-hydroxy-1,4-androstadien-3-one) is an orally active anabolic steroid derived from testosterone. Its structural modifications enhance its anabolic properties while reducing its relative androgenicity. The primary clinical interest in methandienone and other AAS lies in their ability to promote protein anabolism, making them subjects of study for conditions associated with muscle wasting and negative nitrogen balance.[1] Understanding the precise mechanisms and quantitative effects of these compounds on fundamental physiological processes such as nitrogen retention and protein synthesis is critical for both therapeutic development and for comprehending their off-label use in athletic contexts.

Effects on Nitrogen Balance

Nitrogen is a fundamental component of amino acids, the building blocks of protein.[2] Nitrogen balance is the metric used to assess the net change in total body protein. A positive nitrogen balance, where nitrogen intake exceeds nitrogen loss, is indicative of a state of anabolism and protein accretion.[2] Anabolic steroids are well-documented to induce a state of positive nitrogen balance, primarily by increasing nitrogen retention within tissues, particularly skeletal muscle.[2]

Quantitative Data from Clinical Trials

A pivotal study by Hervey et al. (1981) provides key quantitative insights into the effects of methandienone on nitrogen balance in men undergoing athletic training. The findings from this and other relevant studies are summarized in the table below.

| Parameter | Methandienone Group | Placebo Group | Study Details | Citation |

| Change in Total Body Nitrogen (g) | +255 ± 69 g | Not statistically significant | 7 male weightlifters, 100 mg/day for 6 weeks in a double-blind crossover design. | [3][4][5] |

| Change in Body Weight (kg) | +2.3 ± 0.4 kg | Not statistically significant | 7 male weightlifters, 100 mg/day for 6 weeks in a double-blind crossover design. | [3][4][5] |

| Change in Total Body Potassium (mmol) | +436 ± 41 mmol | Not statistically significant | 7 male weightlifters, 100 mg/day for 6 weeks in a double-blind crossover design. | [3][4][5] |

These data demonstrate a significant increase in total body nitrogen in subjects receiving methandienone, confirming its potent nitrogen-retaining effects. The concurrent increase in body weight and potassium further supports the anabolic action of the drug, suggesting an increase in lean body mass.[3][4][5]

Effects on Protein Synthesis

The positive nitrogen balance induced by methandienone is a direct consequence of its stimulatory effects on muscle protein synthesis (MPS).[6] Anabolic steroids enhance the rate at which amino acids are incorporated into skeletal muscle proteins, leading to an increase in muscle fiber size (hypertrophy).

Signaling Pathways

The primary mechanism of action for methandienone is through its interaction with the intracellular androgen receptor (AR). The binding of methandienone to the AR initiates a cascade of molecular events that ultimately upregulate the machinery of protein synthesis. A key downstream effector of AR signaling is the mammalian target of rapamycin (B549165) (mTOR) pathway, a central regulator of cell growth and protein synthesis.

References

- 1. Can we increase protein synthesis by anabolic factors? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Metandienone? [synapse.patsnap.com]

- 3. Effects of methandienone on the performance and body composition of men undergoing athletic training - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 6. Metabolic effects of anabolic steroid on skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure and Properties of Methandienone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methandienone, a synthetic anabolic-androgenic steroid (AAS) derived from testosterone, has been a subject of significant scientific interest due to its potent anabolic effects. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and pharmacological characteristics of methandienone. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and related fields. This document delves into its mechanism of action, metabolic pathways, and includes detailed experimental protocols for its study, alongside structured data presentation and visual diagrams of its signaling pathways.

Molecular Structure and Chemical Identity

Methandienone, chemically known as (17β)-17-hydroxy-17-methylandrosta-1,4-dien-3-one, is a 17α-alkylated anabolic steroid.[1] Its structure is characterized by a C1-C2 double bond and a methyl group at the C17α position of the steroid nucleus, modifications that increase its oral bioavailability and anabolic potency relative to testosterone.[1]

Table 1: Chemical and Physical Properties of Methandienone

| Property | Value | Reference(s) |

| IUPAC Name | (17β)-17-hydroxy-17-methylandrosta-1,4-dien-3-one | [2] |

| Synonyms | Methandrostenolone, Dianabol, Metandienone | [3][4] |

| CAS Number | 72-63-9 | [2][3][4][5] |

| Molecular Formula | C20H28O2 | [3][4][5] |

| Molecular Weight | 300.44 g/mol | [2][3] |

| Melting Point | 163-167 °C | [6] |

| Boiling Point | 436.5 °C (estimated) | [6] |

| Solubility | Soluble in alcohol, chloroform, glacial acetic acid; slightly soluble in ether; insoluble in water. | |

| Appearance | White to off-white crystalline powder | [6] |

Pharmacological Properties and Mechanism of Action

Methandienone's primary mechanism of action is through its binding to and activation of the androgen receptor (AR).[1][7] This interaction initiates a cascade of intracellular events leading to its characteristic anabolic and androgenic effects.

Androgen Receptor Binding and Signaling

As an agonist of the androgen receptor, methandienone mimics the effects of endogenous androgens like testosterone.[7] Upon binding to the AR in the cytoplasm, the receptor-ligand complex translocates to the nucleus. Inside the nucleus, it binds to specific DNA sequences known as androgen response elements (AREs), which modulates the transcription of target genes. This leads to an increase in protein synthesis and a decrease in protein catabolism, particularly in skeletal muscle tissue, resulting in muscle hypertrophy.[7] Methandienone also enhances glycogenolysis, providing a ready source of glucose for energy during physical activity.[7]

References

- 1. New Insights into the Metabolism of Methyltestosterone and Metandienone: Detection of Novel A-Ring Reduced Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of the method for determining Methandienone in Toxicology and doping-analysis | Semantic Scholar [semanticscholar.org]

- 3. Metandienone - Wikipedia [en.wikipedia.org]

- 4. Anabolic-androgenic steroid interaction with rat androgen receptor in vivo and in vitro: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. In Vitro Androgen Bioassays as a Detection Method for Designer Androgens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Metandienone? [synapse.patsnap.com]

The Pharmacodynamics of Methandienone on Androgen Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methandienone, a synthetic anabolic-androgenic steroid (AAS), exerts its potent muscle-building effects primarily through its interaction with the androgen receptor (AR). This technical guide provides an in-depth examination of the pharmacodynamics of methandienone at the molecular level, focusing on its binding to and activation of the AR, and the subsequent downstream signaling cascades that lead to muscle hypertrophy. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows to serve as a comprehensive resource for researchers in the fields of endocrinology, pharmacology, and drug development.

Introduction

Methandienone (17α-methyl-17β-hydroxy-androsta-1,4-dien-3-one), first synthesized in the 1950s, is a well-known orally active anabolic-androgenic steroid.[1] Its primary mechanism of action involves binding to and activating the androgen receptor, a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor.[1][2] Upon activation, the AR translocates to the nucleus and modulates the transcription of a host of target genes, leading to increased protein synthesis and muscle growth.[3] While clinically used in the past for conditions like hypogonadism, its use is now predominantly non-medical, aimed at enhancing physical performance and muscle mass.[1] Understanding the precise molecular interactions between methandienone and the AR is crucial for elucidating its anabolic effects and potential adverse reactions.

Interaction with the Androgen Receptor

The pharmacodynamic effects of methandienone are initiated by its binding to the androgen receptor. This interaction, while central to its function, is characterized by a relatively low binding affinity compared to other androgens.

Binding Affinity

In vitro competitive binding assays have demonstrated that methandienone possesses a weak affinity for the androgen receptor.[4] The relative binding affinity (RBA) of methandienone for the rat androgen receptor in both skeletal muscle and prostate is less than 5% of that of the high-affinity synthetic androgen, methyltrienolone (B1676529) (MT).[4] This suggests that at the receptor level, methandienone is not a particularly potent binder.

| Compound | Relative Binding Affinity (RBA) to Rat AR (Skeletal Muscle) | Relative Binding Affinity (RBA) to Rat AR (Prostate) | Relative Binding Affinity (RBA) to Human SHBG |

| Methyltrienolone (MT) | 100% | 100% | Not Determined |

| Testosterone | 19% | 23% | 19% |

| Dihydrotestosterone (DHT) | 1% | 46% | 100% |

| Methandienone | < 5% | < 5% | < 5% |

| Data sourced from Saartok et al., 1984. |

Receptor Activation

Downstream Signaling Pathways

Upon activation by methandienone, the androgen receptor initiates a cascade of intracellular events that ultimately lead to increased muscle protein synthesis and hypertrophy.

Classical Androgen Receptor Signaling

The binding of methandienone to the AR in the cytoplasm induces a conformational change in the receptor, leading to the dissociation of heat shock proteins. The activated AR-ligand complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding event, in conjunction with the recruitment of coactivator proteins, initiates the transcription of genes involved in muscle growth and repair.

Regulation of Muscle-Specific Gene Expression

The anabolic effects of methandienone are mediated through the altered expression of specific genes involved in muscle growth and degradation. A key pathway affected is the myostatin (MSTN) signaling cascade. Myostatin is a negative regulator of muscle mass.

A study by Mosler et al. (2011) in rats demonstrated that while training alone reduced the mRNA expression of genes in the MSTN signaling cascade (MSTN, Smad7, and MyoD) in the gastrocnemius muscle, methandienone treatment by itself did not have a significant effect on these specific genes in that muscle.[5] However, in the soleus muscle, the combination of training and methandienone treatment did affect the expression of MSTN and its inhibitors, follistatin (FLST) and Smad-7.[5] This suggests a complex, muscle-type specific interaction between methandienone and physical training in the regulation of the myostatin pathway.

| Gene | Function | Effect of Methandienone (in combination with training in soleus muscle) |

| Myostatin (MSTN) | Negative regulator of muscle growth | Altered expression |

| Follistatin (FLST) | Myostatin inhibitor | Altered expression |

| Smad7 | Inhibitor of TGF-β signaling (downstream of myostatin) | Altered expression |

| Data based on findings from Mosler et al., 2011.[5] |

Furthermore, anabolic steroids are known to increase the expression of Insulin-like Growth Factor 1 (IGF-1), a potent stimulator of muscle protein synthesis.[6] The interplay between the suppression of myostatin signaling and the enhancement of IGF-1 signaling is a critical component of the anabolic action of methandienone.

Experimental Protocols

The investigation of methandienone's pharmacodynamics relies on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key assays.

Androgen Receptor Competitive Binding Assay

This assay is used to determine the binding affinity of methandienone for the androgen receptor.

Objective: To quantify the ability of methandienone to compete with a radiolabeled androgen for binding to the AR.

Materials:

-

Rat ventral prostate cytosol (as a source of AR)

-

Radiolabeled androgen (e.g., [³H]-methyltrienolone)

-

Unlabeled methandienone and other competing ligands

-

Assay buffer (e.g., Tris-HCl with EDTA and dithiothreitol)

-

Scintillation cocktail and scintillation counter

Protocol:

-

Preparation of Cytosol: Homogenize rat ventral prostates in ice-cold assay buffer. Centrifuge the homogenate at high speed to obtain the cytosolic fraction containing the AR.

-

Competitive Binding: In a series of tubes, incubate a fixed amount of the cytosol and a constant concentration of the radiolabeled androgen with increasing concentrations of unlabeled methandienone. Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled high-affinity androgen).

-

Separation of Bound and Free Ligand: After incubation to equilibrium, separate the AR-bound radioligand from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.

-

Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the methandienone concentration. The IC50 value (the concentration of methandienone that inhibits 50% of the specific binding of the radioligand) can then be determined. The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.

References

- 1. What is the mechanism of Metandienone? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Anabolic-androgenic steroid interaction with rat androgen receptor in vivo and in vitro: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. In Vivo Measurement of Muscle Protein Synthesis Rate Using the Flooding Dose Technique - PMC [pmc.ncbi.nlm.nih.gov]

Degradation Products of Methandienone in Biological Samples: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation products of methandienone in biological samples, focusing on their identification, quantification, and the analytical methodologies employed. It is designed to serve as a valuable resource for professionals in research, clinical diagnostics, and the development of new therapeutic agents.

Introduction to Methandienone and its Metabolism

Methandienone, a synthetic anabolic-androgenic steroid (AAS), undergoes extensive biotransformation in the body, primarily in the liver. The resulting metabolites, or degradation products, are excreted in urine and can be detected in other biological matrices such as blood and hair. Understanding the metabolic fate of methandienone is crucial for various applications, including doping control, clinical toxicology, and pharmacokinetic studies. The primary metabolic reactions include hydroxylation, epimerization, reduction, and the formation of long-term metabolites with rearranged steroidal structures. These transformations are key to identifying and confirming the use of methandienone.

Methandienone Metabolites: A Quantitative Overview

The metabolism of methandienone gives rise to a variety of degradation products. The table below summarizes the key metabolites identified in human biological samples, primarily urine, along with their detection windows.

| Metabolite Name | IUPAC Name | Detection Window (in Urine) | Notes |

| 17-epimetandienone | (17R)-17-hydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one[1] | Up to 3 days | A primary and short-term metabolite. |

| 6β-hydroxy-methandienone | (6R,8R,9S,10R,13S,14S,17S)-6,17-dihydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one[2] | Up to 4-6 days | A major phase I metabolite. |

| 17α-methyl-5β-androstane-3α,17β-diol | (3R,5S,8R,9S,10S,13S,14S,17S)-10,13,17-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol | Up to 2-3 weeks | A long-term metabolite resulting from A-ring reduction. |

| 18-nor-17β-hydroxymethyl,17α-methyl-androst-1,4,13-trien-3-one | 17β-hydroxymethyl-17α-methyl-18-norandrosta-1,4,13-trien-3-one[3][4] | Up to 19 days or longer[3] | A key long-term metabolite with a rearranged D-ring, crucial for extending the detection of methandienone use.[3] |

| 17α-hydroxymethyl-17β-methyl-18-norandrosta-1,4,13-trien-3-one | Not available | Long-term | Another long-term metabolite with a rearranged D-ring. |

Experimental Protocols for Metabolite Analysis

The detection of methandienone metabolites in biological samples requires sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed methods.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust technique for the analysis of steroid metabolites. Due to the low volatility of these compounds, a derivatization step is necessary.

3.1.1. Sample Preparation and Hydrolysis

-

To 2-5 mL of urine, add a suitable internal standard (e.g., deuterated testosterone).

-

Adjust the pH to 7.0 using a phosphate (B84403) buffer.

-

Add β-glucuronidase from E. coli to hydrolyze the glucuronide conjugates.

-

Incubate the mixture at 50-55°C for 1-2 hours.

3.1.2. Extraction

-

Perform a liquid-liquid extraction (LLE) with a non-polar solvent like diethyl ether or a solid-phase extraction (SPE) using C18 cartridges.

-

For LLE, add the extraction solvent, vortex, and centrifuge. Collect the organic layer. Repeat the extraction.

-

For SPE, condition the cartridge with methanol (B129727) and water. Apply the sample, wash with water, and elute the analytes with methanol or ethyl acetate.

-

Evaporate the combined organic extracts to dryness under a stream of nitrogen.

3.1.3. Derivatization

-

Reconstitute the dry residue in a derivatizing agent. A common reagent is a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium (B1175870) iodide, and ethanethiol.[5]

-

Heat the mixture at 60-80°C for 20-30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.[6]

3.1.4. GC-MS Analysis

-

Gas Chromatograph:

-

Column: HP-5MS or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector Temperature: 280°C.

-

Oven Temperature Program: Start at 180°C, ramp to 230°C at 3°C/min, then ramp to 310°C at 10°C/min and hold for 5 minutes.

-

Carrier Gas: Helium.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis or full scan for screening.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and specificity and can often analyze metabolites without derivatization, particularly the conjugated forms.

3.2.1. Sample Preparation

-

For direct analysis of conjugated metabolites, dilute the urine sample with the initial mobile phase.

-

For analysis of deconjugated metabolites, follow the hydrolysis and extraction steps outlined in the GC-MS protocol (3.1.1 and 3.1.2).

3.2.2. LC-MS/MS Analysis

-

Liquid Chromatograph:

-

Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile (B52724) or methanol.

-

Gradient: A suitable gradient from low to high percentage of mobile phase B over 10-15 minutes.

-

Flow Rate: 0.2-0.4 mL/min.

-

-

Tandem Mass Spectrometer:

-

Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification, using specific precursor-to-product ion transitions for each metabolite.

-

Signaling Pathways and Logical Relationships

The biological effects of methandienone and its metabolites are mediated through their interaction with cellular signaling pathways. The primary pathway is the androgen receptor signaling cascade. Additionally, its aromatization to an estrogenic metabolite implicates estrogen receptor signaling.

Conclusion

The analysis of methandienone degradation products is a complex but essential task in various scientific and regulatory fields. The identification of both short-term and long-term metabolites, coupled with advanced analytical techniques like GC-MS and LC-MS/MS, allows for a comprehensive understanding of its metabolic fate and provides a robust means for its detection. The methodologies and data presented in this guide offer a solid foundation for researchers and professionals working with this compound. Further research into novel long-term metabolites and the refinement of analytical methods will continue to enhance our capabilities in this area.

References

- 1. 17-epi-Methandienone | C20H28O2 | CID 6429875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6beta-Hydroxymethandrostenolone | C20H28O3 | CID 13241205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Mass spectrometric identification and characterization of a new long-term metabolite of metandienone in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of 17β-hydroxymethyl-17α-methyl-18-norandrosta-1,4,13-trien-3-one: A long-term metandienone metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism of metandienone in man: identification and synthesis of conjugated excreted urinary metabolites, determination of excretion rates and gas chromatographic-mass spectrometric identification of bis-hydroxylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Methodological & Application

analytical methods for detecting methandienone in urine

Anabolic androgenic steroids, such as methandienone, are powerful performance-enhancing drugs frequently monitored in sports doping control and forensic toxicology. The effective detection of methandienone relies on robust analytical methods capable of identifying the parent compound and its various metabolites in complex biological matrices like urine. Due to extensive hepatic biotransformation, the parent drug is rarely found in urine; instead, a suite of metabolites is targeted for analysis.[1]

The primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3] These methods offer the high sensitivity and specificity required to detect the minute concentrations of methandienone metabolites excreted in urine. The choice of method often depends on the specific metabolite being targeted, as some are more amenable to GC-MS analysis while others, particularly conjugated metabolites, can be detected directly by LC-MS/MS.[3][4]

A significant advancement in methandienone detection has been the identification of long-term metabolites, which extend the window of detection for weeks after administration. A key long-term metabolite, 17α-methyl-17β-hydroxymethyl-androst-1,4,13-trien-3-one, can be detected for up to 19 days after a single 5 mg oral dose.[1][5] Utilizing advanced techniques like GC-Chemical Ionization-MS/MS can further prolong this detection window to as long as 26 days.[2][6]

This document provides detailed application notes and protocols for the detection of methandienone and its metabolites in urine using both GC-MS and LC-MS/MS methodologies, intended for researchers, scientists, and professionals in the field of drug analysis.

Quantitative Data Summary

The performance of analytical methods is characterized by several key parameters. The following table summarizes quantitative data for the detection of methandienone and its metabolites from various validated methods.

| Parameter | GC-MS Method | LC-MS/MS Method | Reference |

| Limit of Detection (LOD) | < 30 ng | Not Specified | [7] |

| Decision Limit (CCα) | Not Specified | 0.10 - 0.17 µg/L | [8] |

| Detection Capability (CCβ) | Not Specified | 0.17 - 0.29 µg/L | [8] |

| Recovery | Not Specified | 76.5% - 118.9% | [8] |

| Minimum Required Performance Limit (MRPL) as per WADA | ~2 ng/mL | ~2 ng/mL | [9] |

Experimental Protocols

Protocol 1: GC-MS Analysis of Methandienone Metabolites

This protocol is a common approach for screening and confirming the presence of various methandienone metabolites. It involves enzymatic hydrolysis to liberate the metabolites from their conjugated forms, followed by extraction and derivatization to make them suitable for GC-MS analysis.

1. Sample Preparation: Hydrolysis, Extraction, and Derivatization

-